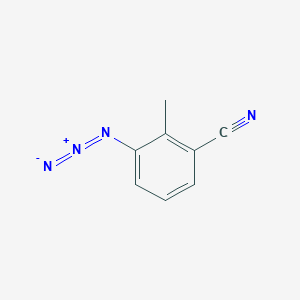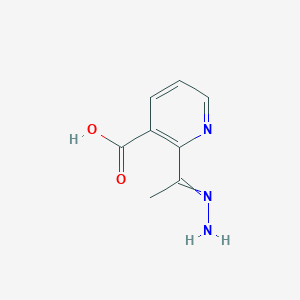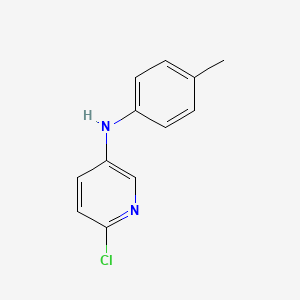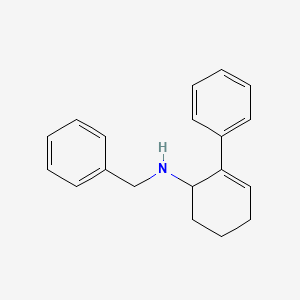
3-Azido-2-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-2-methylbenzonitrile: is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylbenzonitrile typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-bromo-2-methylbenzonitrile, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, to yield the desired azido compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .
化学反応の分析
Types of Reactions: 3-Azido-2-methylbenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate).
Major Products Formed:
Nucleophilic Substitution: Various substituted azides.
Reduction: Corresponding amines.
Cycloaddition: 1,2,3-Triazoles.
科学的研究の応用
Chemistry: 3-Azido-2-methylbenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules. Its azido group is a versatile functional group that can be transformed into various other functional groups through different chemical reactions .
Biology and Medicine: In biological research, azido compounds are often used in bioorthogonal chemistry, where they can be selectively modified in the presence of other functional groups. This property makes this compound useful in labeling and tracking biomolecules in living systems .
Industry: In the materials science industry, azido compounds are used in the synthesis of polymers and other materials with unique properties. The azido group can act as a cross-linker, enhancing the mechanical and thermal properties of the resulting materials .
作用機序
The mechanism of action of 3-Azido-2-methylbenzonitrile primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be selectively targeted and modified, making it useful in bioorthogonal chemistry .
類似化合物との比較
3-Azido-2-methylbenzonitrile: shares similarities with other azido compounds, such as 3-azido-2,3-dideoxythymidine (AZT) and other azido-substituted benzene derivatives.
Uniqueness:
- The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to other azido compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications .
特性
CAS番号 |
188867-90-5 |
|---|---|
分子式 |
C8H6N4 |
分子量 |
158.16 g/mol |
IUPAC名 |
3-azido-2-methylbenzonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-7(5-9)3-2-4-8(6)11-12-10/h2-4H,1H3 |
InChIキー |
AQWLWVFETXYRFT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N=[N+]=[N-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)


![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)

![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)

![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
